molecular formula C12H13Cl2NO2 B14875252 4-(3,5-Dichlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(3,5-Dichlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14875252
M. Wt: 274.14 g/mol
InChI Key: HUPSDPSHURACGH-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The dichlorophenyl group can be reduced to form a less chlorinated derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylate or aldehyde derivatives.

    Reduction: Formation of less chlorinated or dechlorinated derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

4-(3,5-Dichlorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dichlorophenyl)-1-methylpyrrolidine-2-carboxylic acid
  • 4-(3,5-Dichlorophenyl)-1-ethylpyrrolidine-3-carboxylic acid
  • 4-(3,5-Dichlorophenyl)-1-methylpyrrolidine-3-sulfonic acid

Uniqueness

4-(3,5-Dichlorophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a carboxylic acid group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13Cl2NO2/c1-15-5-10(11(6-15)12(16)17)7-2-8(13)4-9(14)3-7/h2-4,10-11H,5-6H2,1H3,(H,16,17)

InChI Key

HUPSDPSHURACGH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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